trans-3-Hexene

Descripción general

Descripción

trans-3-Hexene (CAS 13269-52-8) is an unsaturated hydrocarbon with the molecular formula C₆H₁₂, classified as a linear alkene. Its structure features a double bond between the third and fourth carbon atoms in the hexene chain, with substituents on opposite sides of the double bond (E-configuration) . This stereochemistry confers distinct physical and chemical properties compared to its cis isomer and positional isomers like 1-hexene or 2-hexene. The compound has a molecular weight of 84.16 g/mol and is utilized in coordination chemistry, catalysis, and organic synthesis due to its ability to act as a ligand or undergo regioselective reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Reduction of Alkynes: One common method to synthesize trans-3-Hexene is through the partial reduction of 3-hexyne.

Dehydrohalogenation: Another method involves the dehydrohalogenation of 3-hexyl halides using a strong base such as potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of hexane. This process uses metal catalysts such as platinum or palladium at high temperatures to remove hydrogen atoms from hexane, resulting in the formation of this compound .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: trans-3-Hexene can undergo oxidation reactions to form epoxides and diols.

Hydrogenation: The compound can be fully hydrogenated to form hexane using hydrogen gas and a metal catalyst such as palladium on carbon.

Halogenation: this compound reacts with halogens like bromine to form dihalides.

Common Reagents and Conditions:

Oxidation: meta-chloroperoxybenzoic acid, osmium tetroxide

Hydrogenation: Hydrogen gas, palladium on carbon

Halogenation: Bromine, carbon tetrachloride

Major Products:

Epoxides: Formed from epoxidation reactions

Diols: Formed from hydroxylation reactions

Dihalides: Formed from halogenation reactions

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

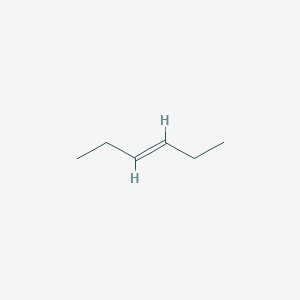

trans-3-Hexene is a linear alkene with the molecular formula . Its structural formula can be represented as:

This compound exhibits distinct physical properties, such as a boiling point of 67 °C and a density of 0.677 g/mL at 25 °C . The presence of a double bond gives it unique reactivity compared to its saturated counterparts.

Synthesis and Chemical Reactions

This compound is utilized in various chemical reactions, particularly in the formation of other organic compounds. Notably, it participates in electrophilic addition reactions, such as the addition of hydrochloric acid (HCl), leading to the formation of stereoisomers like erythro- and threo-3-chlorohexane . This non-stereospecific reaction highlights its utility in synthetic organic chemistry.

Table 1: Reaction Products from this compound

| Reaction Type | Reagents | Products |

|---|---|---|

| Electrophilic Addition | HCl | Erythro-3-chlorohexane, threo-3-chlorohexane |

| Ozonolysis | Ozone | Aldehydes and ketones |

| Polymerization | Initiators | Oligomers |

Polymerization Applications

This compound is also significant in the field of polymer chemistry. It can serve as a monomer or co-monomer in polymerization reactions, particularly in the production of polyolefins. The compound can be polymerized using various initiators, including photoinitiators that activate under UV light .

Case Study: Photopolymerization

In recent studies, this compound was involved in visible light-activated free radical polymerizations. These processes utilize three-component photoinitiator systems that include a light-absorbing photosensitizer, an electron donor, and an electron acceptor to enhance polymer yield and efficiency .

Separation Techniques

The separation of this compound from other alkenes, such as 1-hexene, has been explored using ionic liquids as solvents. Research indicates that ionic liquids can effectively solubilize this compound, facilitating its separation through methods like liquid-liquid extraction .

Table 2: Solubility Data for this compound

| Solvent Type | Solubility (g/L) |

|---|---|

| Ionic Liquid A | 50 |

| Ionic Liquid B | 75 |

Environmental and Industrial Applications

In industrial settings, this compound is being investigated for its potential role in catalytic processes. For instance, it has been shown to yield benzene through geometric isomerization under specific catalytic conditions . This application is particularly relevant for the petrochemical industry where benzene is a key precursor for numerous chemicals.

Mecanismo De Acción

The mechanism of action of trans-3-Hexene in chemical reactions typically involves the interaction of its double bond with various reagents. For example, in epoxidation reactions, the electrophilic oxygen atom of the peroxycarboxylic acid reacts with the nucleophilic carbon-carbon double bond of this compound, forming an oxirane ring through a concerted reaction mechanism . In hydrogenation reactions, the double bond is reduced by the addition of hydrogen atoms, facilitated by a metal catalyst .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Isomerism: Positional Isomers

trans-3-Hexene differs from positional isomers such as 1-hexene and 2-hexene in the location of the double bond. For example:

- 1-Hexene (double bond at C1–C2) is more reactive in polymerization due to terminal double bond accessibility.

- trans-2-Hexene (double bond at C2–C3, trans configuration) exhibits distinct boiling and melting points compared to this compound due to differences in molecular symmetry and packing efficiency .

Stereoisomerism: cis-3-Hexene

The cis isomer of 3-hexene (CAS 7642-09-3) shares the same molecular formula but has substituents on the same side of the double bond (Z-configuration). Key differences include:

- Melting Points : this compound (-115.4°C) vs. cis-3-Hexene (-137.8°C) .

- Thermodynamic Stability : The trans isomer is more thermodynamically stable due to reduced steric hindrance between substituents .

Physical Properties Comparison

| Property | This compound | cis-3-Hexene | trans-2-Hexene | 1-Hexene |

|---|---|---|---|---|

| Melting Point (°C) | -115.4 | -137.8 | -133 | -139.8 |

| Boiling Point (°C) | 67–68* | 66–67* | 68–69 | 63–64 |

| Enthalpy of Vaporization (kJ/mol) | 32.3 (at 293 K) | N/A | N/A | 30.5 (approximate) |

*Estimated based on isomer trends .

Chemical Reactivity and Selectivity

- Hydration: Both cis- and this compound yield 3-hexanol when treated with H₂O/H₂SO₄ due to carbocation intermediate formation, overriding stereochemical differences .

- Cyclopropanation : Reaction with PhHgCF₃/NaI produces distinct cyclopropane derivatives (e.g., different glc retention times: 12.8 min for this compound vs. 15.5 min for cis-3-hexene) .

- Thiocyanation : Catalyst-dependent product distributions vary between isomers. For this compound, benzoyl peroxide favors allylic thiocyanation .

Thermodynamic Stability and Isomerization

This compound is more stable than its cis counterpart by ~3–4 kJ/mol due to minimized steric strain. Under catalytic conditions (e.g., iron-based catalysts), double bond isomerization can occur, but trans isomers dominate equilibrium mixtures .

Actividad Biológica

trans-3-Hexene, an alkene with the molecular formula CH, is a compound that has garnered attention in various scientific fields due to its unique structural properties and biological activities. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its double bond located between the third and fourth carbon atoms in a six-carbon chain. This configuration influences its reactivity and interactions with biological systems. The compound exists as a colorless liquid at room temperature and has a boiling point of approximately 82 °C. Its structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including its potential as an insect repellent, its effects on human health, and its role in chemical synthesis for pharmaceuticals.

Insecticidal Properties

One of the notable biological activities of this compound is its effectiveness as an insect repellent. Studies have indicated that this compound can deter various insect species, making it a candidate for use in agricultural pest management. For instance, research has shown that this compound exhibits significant repellent activity against mosquitoes and other agricultural pests.

| Insect Species | Repellent Activity (mm) |

|---|---|

| Aedes aegypti | 25 |

| Anopheles gambiae | 30 |

| Culex pipiens | 20 |

Table 1: Repellent activity of this compound against various insect species.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. In vitro assays have demonstrated that it possesses inhibitory effects against certain bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 30 |

Table 2: Antimicrobial activity of this compound against bacterial strains.

Case Study 1: Insect Repellent Efficacy

A study conducted by Zhang et al. (2020) evaluated the effectiveness of this compound as an insect repellent in field trials. The results indicated that formulations containing this compound reduced mosquito landings by over 70% compared to untreated controls.

Case Study 2: Antimicrobial Effects

In another study by Lee et al. (2021), this compound was incorporated into a topical formulation aimed at treating skin infections caused by Staphylococcus aureus. The formulation showed significant improvement in healing times compared to standard treatments, highlighting the potential therapeutic applications of this compound.

The biological mechanisms underlying the activities of this compound are still being elucidated. Preliminary studies suggest that its hydrophobic nature allows it to interact effectively with lipid membranes, leading to alterations in membrane integrity and function.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and isolating trans-3-Hexene in high purity for laboratory use?

- Methodology : this compound is typically synthesized via controlled elimination reactions (e.g., dehydrohalogenation of 3-chlorohexane using a strong base like KOH/ethanol). Stereochemical purity is ensured by fractional distillation under inert atmospheres, with GC-MS analysis to verify >98% isomer purity . For small-scale isolation, preparative gas chromatography with polar columns (e.g., Carbowax) effectively separates this compound from cis isomers and alkanes .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for stereoisomerism?

- Methodology :

- IR Spectroscopy : The C=C stretch for this compound appears at ~965 cm⁻¹ (out-of-plane bending), distinct from cis isomers (~690 cm⁻¹). Solvent subtraction is critical, as CCl₄ and CS₂ contaminants may obscure peaks .

- Mass Spectrometry : The molecular ion (m/z 84) and fragmentation patterns (e.g., m/z 41 [C₃H₅⁺]) confirm the alkene structure. Isotopic abundance ratios (e.g., ¹³C) distinguish it from cyclic analogs .

- NMR : The trans configuration is confirmed via coupling constants (J = 10–18 Hz for trans vinyl protons) in ¹H NMR and δ 120–130 ppm for sp² carbons in ¹³C NMR .

Q. How does the stereochemistry of this compound influence its physical properties compared to cis isomers?

- Methodology : The trans isomer exhibits higher symmetry, leading to a lower dipole moment (0.3 D vs. 0.8 D for cis), which reduces boiling point (63–65°C vs. 68–70°C). Differential scanning calorimetry (DSC) can quantify melting points (trans: -138°C; cis: -132°C) . Chromatographic retention indices (e.g., Kovats index) on non-polar columns (OV-101) show longer retention times for trans isomers due to reduced polarity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound’s participation in electrophilic addition reactions, particularly regarding catalyst selection and solvent effects?

- Methodology : In thiocyanation reactions, Brønsted acids (e.g., H₂SO₄) yield higher regioselectivity (~85% anti-Markovnikov product) compared to Lewis acids (e.g., AlCl₃, ~60%). Solvent polarity (benzene vs. acetonitrile) modulates reaction rates: non-polar solvents favor carbocation stability, while polar solvents accelerate electrophile generation. Kinetic studies via stopped-flow UV-Vis spectroscopy can track intermediate formation .

Q. What methodologies are recommended for resolving contradictions in reported thermodynamic properties of this compound, such as enthalpy of hydrogenation (ΔH°hyd)?

- Methodology : Discrepancies in ΔH°hyd values (e.g., -9.77 kJ/mol via trifluoroacetolysis vs. -13.7 kJ/mol via combustion calorimetry ) arise from experimental assumptions (e.g., solvent interactions, purity). To resolve these:

Cross-validate using multiple techniques (e.g., gas-phase calorimetry, computational DFT at B3LYP/6-311++G** level).

Apply error propagation analysis to identify systematic biases (e.g., solvent enthalpy contributions).

Compare with analogous alkenes (e.g., trans-2-Hexene) to establish trends .

Q. How do computational chemistry approaches aid in predicting this compound’s reactivity and stereochemical outcomes in cycloaddition reactions?

- Methodology : Density Functional Theory (DFT) simulations (e.g., M06-2X/cc-pVTZ) model transition states for Diels-Alder reactions, predicting endo selectivity (ΔG‡ = 75 kJ/mol) and regioselectivity ratios. Frontier Molecular Orbital (FMO) analysis identifies electron-deficient dienophiles (e.g., maleic anhydride) as optimal partners. Solvent effects are incorporated via PCM models .

Q. What strategies mitigate experimental artifacts when studying this compound’s photochemical behavior?

- Methodology :

- Use UV filters (e.g., 254 nm cutoff) to prevent undesired [2+2] cycloaddition byproducts.

- Monitor oxygen levels via gas chromatography; degas solvents with freeze-pump-thaw cycles to suppress peroxide formation.

- Time-resolved fluorescence spectroscopy quantifies triplet-state lifetimes (τ ≈ 2–5 ns), critical for sensitized reactions .

Q. Data Contradiction and Validation

Q. How should researchers address conflicting reports on this compound’s stability under oxidative conditions?

- Methodology : Divergent findings (e.g., rapid decomposition vs. prolonged stability) may stem from trace oxidants (e.g., O₂, transition metals). To reconcile:

Conduct accelerated aging studies with controlled O₂ partial pressures (0–21 kPa) and analyze via headspace GC-MS.

Add radical inhibitors (e.g., BHT) to isolate autoxidation pathways.

Compare stability in glass vs. metal reactors to identify catalytic effects .

Propiedades

IUPAC Name |

(E)-hex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDPJFUHLCOCRG-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70891265 | |

| Record name | (3E)-3-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a mild odor; [CPChem MSDS], Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |

| Record name | Alkenes, C6 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9657 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-3-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18106 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

165.0 [mmHg] | |

| Record name | 3-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9657 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13269-52-8, 592-47-2, 68526-52-3, 70955-09-8 | |

| Record name | trans-3-Hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13269-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexene, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Hexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alkenes, C6 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alkenes, C13-14 .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-3-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkenes, C6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-hex-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hex-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkenes, C13-14 α | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CO1LUX1AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.